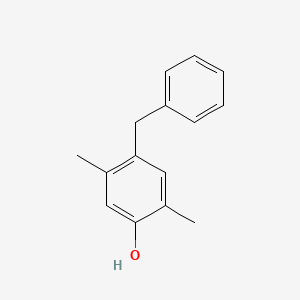
Phenol, 2,5-dimethyl-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,5-dimethyl-4-(phenylmethyl)- is an organic compound with the molecular formula C15H16O It is a derivative of phenol, characterized by the presence of two methyl groups and a phenylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,5-dimethyl-4-(phenylmethyl)- can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,5-dimethyl-4-(phenylmethyl)- may involve more efficient and scalable processes. Catalytic methods, such as the use of zeolite catalysts, can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve production efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,5-dimethyl-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, or nitric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 2,5-dimethyl-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in pharmacology and biochemistry.
Medicine: Potential therapeutic applications are explored due to its structural similarity to biologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,5-dimethyl-4-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenol: Lacks the phenylmethyl group, resulting in different chemical properties and reactivity.
4-Benzylphenol: Similar structure but without the additional methyl groups, affecting its physical and chemical behavior.
2,4,5-Trimethylphenol: Contains an extra methyl group, leading to variations in its reactivity and applications.
Uniqueness
Phenol, 2,5-dimethyl-4-(phenylmethyl)- is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both methyl and phenylmethyl groups enhances its versatility in chemical synthesis and research.
Properties
CAS No. |
62577-75-7 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-benzyl-2,5-dimethylphenol |
InChI |
InChI=1S/C15H16O/c1-11-9-15(16)12(2)8-14(11)10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3 |
InChI Key |
FKENFLKVEYKYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















